molecular formula C15H23ClN2O2S B5430290 1-(butylsulfonyl)-4-(2-chlorobenzyl)piperazine

1-(butylsulfonyl)-4-(2-chlorobenzyl)piperazine

Cat. No. B5430290
M. Wt: 330.9 g/mol
InChI Key: YAVSGJBFCCZFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butylsulfonyl)-4-(2-chlorobenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive drug that has been used recreationally due to its stimulant properties. However, recent research has shown that BZP also has potential applications in scientific research.

Mechanism of Action

1-(butylsulfonyl)-4-(2-chlorobenzyl)piperazine acts as a monoamine releaser, meaning that it increases the release of neurotransmitters such as serotonin and dopamine in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It has also been shown to cause changes in mood, behavior, and cognition. These effects are thought to be due to the drug's actions on the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(butylsulfonyl)-4-(2-chlorobenzyl)piperazine in lab experiments is that it is a relatively inexpensive and easy-to-synthesize compound. Additionally, this compound has a well-characterized mechanism of action, making it a useful tool for studying the central nervous system. However, one limitation of using this compound in lab experiments is that it is a psychoactive drug, meaning that it can have effects on behavior and cognition that may confound experimental results.

Future Directions

There are several potential future directions for research on 1-(butylsulfonyl)-4-(2-chlorobenzyl)piperazine. One area of interest is the development of new drugs that target the same receptors as this compound, but with improved specificity and reduced side effects. Another direction for research is the investigation of the long-term effects of this compound use on the central nervous system. Finally, this compound could be used as a tool to study the mechanisms of action of other psychoactive drugs, potentially leading to the development of new treatments for psychiatric disorders.

Synthesis Methods

1-(butylsulfonyl)-4-(2-chlorobenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with butylsulfonylpiperazine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

1-(butylsulfonyl)-4-(2-chlorobenzyl)piperazine has been used in scientific research as a tool to study the central nervous system. Specifically, this compound has been used to investigate the effects of serotonin and dopamine on behavior and cognition. This compound has also been used to study the mechanisms of action of other psychoactive drugs.

properties

IUPAC Name

1-butylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-2-3-12-21(19,20)18-10-8-17(9-11-18)13-14-6-4-5-7-15(14)16/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVSGJBFCCZFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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